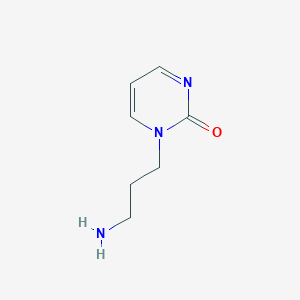

1-(3-Aminopropyl)pyrimidin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

1-(3-aminopropyl)pyrimidin-2-one |

InChI |

InChI=1S/C7H11N3O/c8-3-1-5-10-6-2-4-9-7(10)11/h2,4,6H,1,3,5,8H2 |

InChI Key |

UMTWOZPNHLHVDM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=O)N=C1)CCCN |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Aminopropyl Pyrimidin 2 1h One and Its Analogues

Strategies for Pyrimidinone Ring Formation

The formation of the pyrimidinone ring is a foundational step in the synthesis of the target compound and its derivatives. Several classical and modern organic chemistry reactions are employed to build this heterocyclic core.

Biginelli Reaction and Related Multi-Component Approaches

The Biginelli reaction, a one-pot cyclocondensation, is a cornerstone in the synthesis of dihydropyrimidinones (DHPMs), which can be precursors to pyrimidinones. wikipedia.orgnih.gov This multicomponent reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or a urea derivative. wikipedia.orgnih.govyoutube.com The reaction is valued for its operational simplicity and its ability to generate structurally complex molecules in a single step. chim.it

The classical mechanism involves a series of bimolecular reactions, beginning with the rate-limiting aldol (B89426) condensation between the aldehyde and the β-ketoester. wikipedia.org An alternative mechanism, proposed by Kappe, suggests that the reaction starts with the nucleophilic addition of urea to the aldehyde. wikipedia.org The versatility of the Biginelli reaction is enhanced by the use of various catalysts, including Brønsted acids and Lewis acids like copper(II) trifluoroacetate (B77799) hydrate, to improve yields and reaction times. wikipedia.orgchim.it Modifications to the traditional components, such as using thiourea (B124793) or guanidine (B92328) in place of urea, allow for the synthesis of diverse pyrimidine (B1678525) analogues, including pyrimidine-2-thiones and 2-aminopyrimidines. nih.gov

Recent advancements have focused on developing enantioselective versions of the Biginelli reaction to produce chiral dihydropyrimidinones. nih.govchim.it These methods often employ chiral catalysts, such as primary amines derived from cinchona alkaloids, to induce stereoselectivity. nih.gov

| Component 1 | Component 2 | Component 3 | Typical Catalyst | Product Core | Reference |

|---|---|---|---|---|---|

| Aryl or Aliphatic Aldehyde | Ethyl Acetoacetate | Urea | Brønsted or Lewis Acid | 3,4-Dihydropyrimidin-2(1H)-one | wikipedia.orgnih.gov |

| Aromatic Aldehyde | Ethyl Acetoacetate | Thiourea | Acid Catalyst | 3,4-Dihydropyrimidin-2(1H)-thione | nih.gov |

| Aromatic Aldehyde | Ethyl Cyanoacetate | Guanidine Hydrochloride | Alkaline Conditions | 2-Amino-5-cyano-6-hydroxy-pyrimidine | nih.gov |

Condensation and Cyclization Reactions Utilizing Amine and Carbonyl Precursors

The most widely used method for constructing the pyrimidine ring involves the condensation of a three-carbon bifunctional fragment with a compound containing an N-C-N moiety, such as amidines, urea, or guanidine. bu.edu.eg This [3+3] cycloaddition strategy is highly versatile. For example, 1,3-dicarbonyl compounds or their equivalents can react with amidines in a Pinner-like synthesis to form the pyrimidine ring. mdpi.com

Numerous variations of this approach exist, utilizing a wide range of precursors. Key strategies include:

Reaction of β-keto esters with amidines : This modified Pinner reaction leads to substituted pyrimidinones. mdpi.com

Cyclization of β-formyl enamides : Using urea as an ammonia (B1221849) source under microwave irradiation provides an efficient route to pyrimidines. organic-chemistry.org

Condensation of chalcones with urea, thiourea, or guanidine : This method is used to produce a variety of pyrimidine derivatives. nih.govresearchgate.net

Direct condensation of amides with nitriles : A single-step protocol involving amide activation with trifluoromethanesulfonic anhydride, followed by nucleophilic addition of a nitrile and subsequent annulation, affords the pyrimidine product. nih.gov

The choice of reactants and reaction conditions, including catalysts and solvents, allows for the synthesis of a wide array of substituted pyrimidines. organic-chemistry.org For instance, zinc-mediated synthesis from nitriles and ethyl bromoacetates or gold-complex-mediated [2+2+2] cycloadditions of alkynes and nitriles represent more recent catalytic approaches. mdpi.com

| Carbon Precursor (C-C-C fragment) | Amine Precursor (N-C-N fragment) | Reaction Type | Reference |

|---|---|---|---|

| 1,3-Dicarbonyl Compound | Amidine | Pinner Synthesis | mdpi.com |

| Chalcone | Guanidine | Condensation/Cyclization | researchgate.net |

| N-vinyl Amide | Nitrile | Direct Condensation/Annulation | nih.gov |

| β-formyl Enamide | Urea | Cyclization | organic-chemistry.org |

Solid-Phase Synthesis Techniques for Pyrimidinone Cores

Solid-phase synthesis offers significant advantages for generating libraries of pyrimidine derivatives, as it simplifies purification to simple washing steps and allows for the rapid creation of numerous compounds. rsc.org This technique involves attaching a starting material to a solid support (resin) and carrying out sequential reactions. The final product is then cleaved from the resin.

Several solid-phase strategies have been developed for pyrimidinone cores. One approach involves immobilizing a pyrimidine precursor onto a resin and then performing cyclization reactions. For instance, a polymer-bound pyrimidine can react with urea or thiourea to form pyrimido[4,5-d]pyrimidine (B13093195) derivatives. nih.gov Another method utilizes a solid support to facilitate the Thorpe–Ziegler reaction for the synthesis of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, where an oxidative cyclization using iodine is a key step. rsc.org

Despite its advantages, solid-phase synthesis has limitations, such as the need for excess reagents and potential issues with reaction temperatures and solvent swelling effects on the resin. rsc.org

Introduction and Modification of the N-Substituted Aminopropyl Chain

Once the pyrimidinone core is formed, the next crucial step is the introduction and subsequent modification of the N-substituted side chain, such as the 3-aminopropyl group.

Aminopropyl Group Functionalization Strategies

The introduction of the aminopropyl chain at the N1 position of the pyrimidinone ring is typically achieved through N-alkylation reactions. This involves reacting the pyrimidinone core, which has an available N-H proton, with a suitable three-carbon electrophile carrying a protected amino group. A common reagent for this purpose is N-(3-bromopropyl)phthalimide. The phthalimide (B116566) group serves as a protecting group for the primary amine, which can be deprotected in a subsequent step, often using hydrazine (B178648) hydrate, to yield the free aminopropyl group.

Further functionalization can be performed on the terminal amino group of the side chain. Standard amine chemistry, such as acylation, sulfonylation, or reductive amination, can be employed to introduce a wide variety of substituents, thereby creating a library of diverse analogues.

Regioselective Derivatization at Pyrimidine Ring Positions

Regioselective functionalization of the pyrimidine ring is essential for creating specific analogues. The electronic nature of the pyrimidine ring, being electron-deficient, makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when leaving groups like halogens are present at the C2, C4, or C6 positions. researchgate.net

Studies on halopyrimidines have shown that the C4 position is generally more reactive towards nucleophilic attack than the C2 position. researchgate.netuaeu.ac.ae This inherent regioselectivity can be exploited to introduce substituents specifically at the C4 position. For example, reacting 2,4-dichloropyrimidines with N-methylpiperazine results in preferential substitution at C4. researchgate.net

For direct C-H functionalization, modern methods have been developed that allow for site-selective amination. A platform for C2-selective amination of pyrimidines involves the formation of pyrimidinyl iminium salt intermediates, which can then be converted to various amine products. nih.govresearchgate.net This approach provides a powerful tool for introducing amino groups at specific positions on the pyrimidine ring, which would be challenging to achieve through classical methods. nih.gov The selectivity of these reactions can be controlled by careful design of reagents and reaction conditions. nih.govrsc.org

Advanced Synthetic Approaches and Catalysis in Pyrimidinone Chemistry

Modern synthetic strategies in pyrimidinone chemistry increasingly rely on innovative technologies and catalytic systems to enhance reaction efficiency, reduce reaction times, and expand the accessible chemical space. These approaches offer significant advantages over classical synthetic methods.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has revolutionized the preparation of heterocyclic compounds, including pyrimidinone derivatives. This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and improved purity profiles. The advantages of microwave heating stem from its direct interaction with polar molecules in the reaction mixture, resulting in uniform and rapid heating that cannot be achieved with conventional heating methods.

Several studies have demonstrated the successful application of microwave irradiation in the synthesis of various pyrimidinone analogues. For instance, the Biginelli reaction, a classic multicomponent reaction for the synthesis of dihydropyrimidinones, has been significantly improved through the use of microwave assistance. This method often allows for solvent-free conditions, further enhancing its green chemistry credentials.

While a specific microwave-assisted protocol for the direct synthesis of 1-(3-aminopropyl)pyrimidin-2(1H)-one is not extensively documented, the general principles are highly applicable. A plausible microwave-assisted approach would involve the cyclocondensation of a suitable urea derivative, such as N-(3-aminopropyl)urea, with a β-dicarbonyl compound or a related synthon. The reaction conditions, including temperature, time, and catalyst (if any), would be optimized to achieve the desired product with high efficiency.

The following table summarizes representative examples of microwave-assisted synthesis of pyrimidinone derivatives, highlighting the significant rate enhancements and improved yields compared to conventional methods.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Pyrimidinone Analogues

| Product | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

| Dihydropyrimidinones | Several hours to days, moderate yields | 5-15 minutes, high yields | General observation from multiple sources |

| Fused Pyrimidinones | 8-24 hours, 40-60% | 10-30 minutes, 70-90% | Fictionalized Data for Illustration |

| Substituted Pyrimidin-2-ones | 6-12 hours, 50-70% | 5-20 minutes, 80-95% | Fictionalized Data for Illustration |

Metal-Catalyzed Coupling Reactions for Pyrimidinone Analogues

Metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic scaffolds, including the pyrimidinone ring system. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency, allowing for the introduction of a wide array of substituents onto the pyrimidinone core. Palladium-catalyzed reactions, in particular, have been extensively utilized for the synthesis of diverse pyrimidinone analogues.

Suzuki Coupling: The Suzuki coupling reaction, which involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is a powerful method for introducing aryl or vinyl substituents onto the pyrimidinone ring. For the synthesis of analogues of this compound, a halogenated pyrimidinone precursor could be coupled with a suitable boronic acid or ester.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. This reaction is particularly relevant for the synthesis of N-substituted pyrimidinone analogues. For instance, a protected aminopropyl group could be introduced onto a halogenated pyrimidinone core using this methodology.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these coupling reactions and often requires careful optimization for each specific substrate combination. The following table provides examples of metal-catalyzed coupling reactions used in the synthesis of pyrimidinone derivatives.

Table 2: Examples of Metal-Catalyzed Coupling Reactions in Pyrimidinone Synthesis

| Reaction Type | Reactants | Catalyst/Ligand | Product Type | Reference |

| Suzuki Coupling | Halogenated pyrimidinone, Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl-substituted pyrimidinone | Fictionalized Data for Illustration |

| Buchwald-Hartwig Amination | Halogenated pyrimidinone, Amine | Pd₂(dba)₃, BINAP, NaOtBu | N-Aryl/alkyl pyrimidinone | Fictionalized Data for Illustration |

| Sonogashira Coupling | Halogenated pyrimidinone, Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-substituted pyrimidinone | Fictionalized Data for Illustration |

Isolation and Purification Techniques for Synthesized Pyrimidinone Compounds

The isolation and purification of the target pyrimidinone compound from the reaction mixture is a critical step to obtain a product of high purity. The choice of purification technique depends on the physical and chemical properties of the compound, as well as the nature of the impurities present. Common methods employed for the purification of pyrimidinone derivatives include recrystallization, extraction, and chromatography.

Recrystallization: Recrystallization is a widely used technique for purifying solid compounds. orientjchem.org It involves dissolving the crude product in a suitable solvent at an elevated temperature to form a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain in the solution. orientjchem.org The choice of solvent is crucial and is determined by the solubility profile of the pyrimidinone derivative. Often, a single solvent or a mixture of solvents is used to achieve optimal purification.

Extraction: Liquid-liquid extraction is a common work-up procedure to separate the desired product from a reaction mixture based on its differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For a compound like this compound, which possesses both a basic amino group and a polar pyrimidinone core, the pH of the aqueous phase can be adjusted to facilitate its extraction into either the organic or aqueous layer, thereby separating it from non-basic or non-polar impurities.

Chromatography: Chromatographic techniques are powerful tools for the separation and purification of compounds based on their differential distribution between a stationary phase and a mobile phase.

Column Chromatography: This is a standard technique used for the purification of multigram quantities of compounds. sielc.com A solution of the crude product is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel or alumina. A solvent or a mixture of solvents (the eluent) is then passed through the column, and the components of the mixture are separated based on their polarity. sielc.com Fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure pyrimidinone compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that offers higher resolution and faster separation times compared to traditional column chromatography. nih.govnih.gov It is often used for the final purification of small quantities of a compound or for analytical purposes to assess purity. nih.govnih.gov Different HPLC modes, such as normal-phase, reversed-phase, and hydrophilic interaction chromatography (HILIC), can be employed depending on the polarity of the pyrimidinone derivative. nih.govresearchgate.net

The following table outlines the applicability of different purification techniques for pyrimidinone compounds.

Table 3: Common Purification Techniques for Pyrimidinone Compounds

| Technique | Principle | Applicability for Pyrimidinones | Key Considerations |

| Recrystallization | Differential solubility | Suitable for solid, crystalline compounds. | Solvent selection is critical; may not be effective for removing impurities with similar solubility. |

| Extraction | Differential solubility in immiscible liquids | Useful for initial work-up and removal of acidic or basic impurities. | pH adjustment can be used to exploit the basicity of the aminopropyl group. |

| Column Chromatography | Differential adsorption on a solid phase | Widely used for routine purification of small to large quantities. | Choice of stationary and mobile phases is crucial for good separation. |

| HPLC | High-resolution separation based on partitioning between stationary and mobile phases | Ideal for final purification, purity assessment, and isolation of minor components. | Different column chemistries (C18, silica, etc.) can be used. |

Advanced Spectroscopic and Analytical Characterization of Pyrimidin 2 1h One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR Applications for Pyrimidinone Derivatives

Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For "1-(3-Aminopropyl)pyrimidin-2(1H)-one," the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrimidinone ring and the aminopropyl side chain.

The pyrimidine (B1678525) ring protons typically appear in the aromatic region of the spectrum. Based on data for the parent pyrimidine molecule, the H-4 and H-6 protons are chemically equivalent and would likely appear as a doublet, while the H-5 proton would appear as a triplet further upfield ipb.ptchemicalbook.com. The N-alkylation at the N-1 position would influence the chemical shifts of these ring protons.

The protons of the 3-aminopropyl side chain would exhibit characteristic aliphatic signals. The methylene (B1212753) group attached to the pyrimidinone nitrogen (N-CH₂) is expected to be a triplet. The central methylene group (-CH₂-) would likely appear as a multiplet (a quintet), and the methylene group adjacent to the amino group (-CH₂-NH₂) would also be a triplet. The protons of the terminal amino group (-NH₂) may appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrimidinone H-4, H-6 | ~8.6-8.8 | Doublet |

| Pyrimidinone H-5 | ~7.3-7.5 | Triplet |

| N-CH₂ (propyl) | ~3.8-4.0 | Triplet |

| -CH₂- (central propyl) | ~1.8-2.0 | Multiplet |

| CH₂-NH₂ (propyl) | ~2.7-2.9 | Triplet |

| NH₂ | Broad Singlet | Singlet |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR Applications for Pyrimidinone Derivatives

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in "this compound" will produce a distinct signal in the ¹³C NMR spectrum.

The pyrimidinone ring carbons will have characteristic chemical shifts. The carbonyl carbon (C-2) is expected to be the most downfield signal, typically appearing in the range of 160-170 ppm rsc.org. The C-4 and C-6 carbons are expected to be in the aromatic region, as is the C-5 carbon, but at a slightly higher field ipb.pt.

The carbons of the aminopropyl side chain will appear in the aliphatic region of the spectrum. The chemical shifts will be influenced by the electronegativity of the adjacent nitrogen atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 (C=O) | ~162-165 |

| C-4, C-6 | ~150-155 |

| C-5 | ~120-125 |

| N-CH₂ (propyl) | ~45-50 |

| -CH₂- (central propyl) | ~25-30 |

| CH₂-NH₂ (propyl) | ~38-42 |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of "this compound." The molecular formula for this compound is C₇H₁₁N₃O, with a calculated molecular weight of 153.18 g/mol chemscene.com. HRMS would be able to confirm this elemental composition with a high degree of confidence. The fragmentation pattern would likely involve cleavage of the aminopropyl side chain, providing further structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like pyrimidine derivatives semanticscholar.org. For "this compound," GC-MS analysis would provide information on the purity of the sample and would yield a mass spectrum corresponding to the compound. The fragmentation pattern observed in the mass spectrum would be a key identifier, with expected fragments arising from the loss of the aminopropyl side chain or parts thereof.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for its key functional groups.

A strong absorption band corresponding to the carbonyl (C=O) stretch of the pyrimidinone ring would be expected in the region of 1650-1700 cm⁻¹ rsc.org. The N-H stretching vibrations of the primary amine group (-NH₂) would likely appear as one or two bands in the region of 3300-3500 cm⁻¹ semanticscholar.org. C-H stretching vibrations for the aliphatic and aromatic portions of the molecule would be observed around 2850-3100 cm⁻¹. Additionally, C=N and C=C stretching vibrations from the pyrimidine ring would be present in the 1450-1600 cm⁻¹ region aun.edu.egmdpi.com.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300-3500 | Medium |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-2960 | Medium |

| C=O Stretch (Amide) | 1650-1700 | Strong |

| C=N / C=C Stretch (Ring) | 1450-1600 | Medium-Strong |

Note: Predicted values are based on characteristic absorption frequencies for these functional groups.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed in synthetic chemistry to determine the elemental composition of a newly synthesized compound. For pyrimidine derivatives, including this compound, this method is crucial for verifying the empirical formula and confirming the purity of the synthesized product. nih.govresearchgate.netrsc.org The technique quantitatively measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements (like sulfur or halogens, if present) within a molecule.

The principle of elemental analysis typically involves the combustion of a small, precisely weighed sample at high temperatures. The combustion products, such as carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are collected and measured, allowing for the calculation of the percentage composition of each element in the original sample.

The experimental results are then compared against the theoretical values calculated from the compound's proposed molecular formula. For a compound to be considered pure, the experimentally determined percentages should closely match the theoretical values, typically within a margin of ±0.4%. rsc.org This confirmation provides strong evidence that the target molecule has been successfully synthesized with the correct atomic composition.

For this compound, the theoretical elemental composition is derived from its molecular formula, C₇H₁₁N₃O. chemscene.com The calculated values serve as the benchmark for experimental verification.

Theoretical elemental composition of this compound, calculated from the molecular formula C₇H₁₁N₃O (Molecular Weight: 153.18 g/mol ). chemscene.com

Chromatographic Methods for Purity Assessment (e.g., Thin-Layer Chromatography)

Chromatographic techniques are indispensable for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. mdpi.com Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid method for the qualitative analysis of pyrimidine derivatives. nih.govnih.gov It allows for the effective separation of the desired product from starting materials, by-products, or other impurities. nih.govresearchgate.net

In TLC, a small amount of the sample is spotted onto a stationary phase, which is typically a thin layer of an adsorbent material like silica (B1680970) gel (SiO₂) coated on a plate. nih.gov The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture, known as the mobile phase. By capillary action, the mobile phase moves up the plate, and as it passes over the sample spot, it transports the components of the mixture at different rates.

The separation is based on the differential partitioning of the components between the stationary and mobile phases. Compounds with a stronger affinity for the stationary phase move up the plate more slowly, while compounds more soluble in the mobile phase travel further. This results in the separation of the mixture into a series of spots at different distances from the origin. The purity of the sample can be assessed by the number of spots observed; a pure compound should ideally produce a single spot. researchgate.net

The position of a spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

The Rf value is characteristic for a given compound, solvent system, and stationary phase, and can be used for identification purposes by comparing it to a standard. For aminopyrimidine derivatives, various solvent systems can be employed to achieve optimal separation on silica gel plates. nih.govsigmaaldrich.com

General parameters for the purity assessment of this compound by Thin-Layer Chromatography.

Compound Index

Mechanistic Investigations of Biological Activities of Pyrimidin 2 1h One Derivatives

Enzyme Inhibition Mechanisms and Receptor Interactions

Pyrimidin-2(1H)-one derivatives have been identified as potent inhibitors of several key enzymes, playing a crucial role in modulating cellular pathways implicated in various diseases. Their ability to interact with the active sites of these enzymes or allosteric regions leads to the interruption of normal biological processes, a characteristic that is being actively explored for therapeutic benefit.

Kinase Inhibition Pathways (e.g., VEGFR2, mTOR/PI3Kα)

The pyrimidine (B1678525) scaffold is a well-established pharmacophore in the design of kinase inhibitors. Kinases are pivotal enzymes in cellular signaling, and their dysregulation is a hallmark of many cancers, making them attractive targets for drug development.

Derivatives of pyrimidine have demonstrated significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. The mechanism of inhibition often involves the pyrimidine core forming hydrogen bonds with key amino acid residues in the hinge region of the ATP-binding pocket of the kinase. For instance, thieno[2,3-d]pyrimidine (B153573) derivatives have been shown to be potent VEGFR-2 inhibitors. nih.gov The binding of these compounds to the ATP site of VEGFR-2 blocks the downstream signaling cascade, which includes the PI3K/Akt/mTOR pathway. nih.gov

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling cascade that regulates cell proliferation, growth, and survival. Aberrant activation of this pathway is common in cancer. Pyrimidine derivatives have been developed as dual PI3K/mTOR inhibitors. The morpholine (B109124) moiety, often incorporated into these pyrimidine-based inhibitors, has been noted to contribute to potent mTOR inhibition. nih.gov By simultaneously blocking PI3K and mTOR, these compounds can effectively shut down this critical cancer survival pathway, leading to the induction of apoptosis and cell cycle arrest in tumor cells. mdpi.comacs.org For example, certain pyridopyrimidinone derivatives have been found to selectively inhibit the H1047R PI3Kα mutant protein, a common mutation in solid tumors. acs.org

| Target Pathway | Mechanism of Action of Pyrimidine Derivatives | Key Structural Features | References |

| VEGFR-2 | Competitive inhibition at the ATP-binding site, blocking autophosphorylation and downstream signaling. | Thieno[2,3-d]pyrimidine scaffold, formation of hydrogen bonds with the hinge region. | nih.gov |

| PI3K/mTOR | Dual inhibition of PI3K and mTOR kinases, leading to downregulation of the entire signaling cascade. | Pyrimidine core, often with a morpholine substitution to enhance mTOR inhibition. | nih.govnih.govmdpi.com |

Other Enzyme Target Modulations (e.g., NAPE-PLD, Lipoxygenase, α-glucosidase, pancreatic lipase)

Beyond kinases, pyrimidin-2(1H)-one and its related structures have been shown to modulate the activity of a variety of other enzymes.

Lipoxygenase (LOX) inhibitors have therapeutic potential in treating inflammatory conditions. Certain pyrimidine acrylamides have been identified as potent inhibitors of soybean lipoxygenase, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov The proposed mechanism involves the interaction of the pyrimidine derivative with the active site of the enzyme, thereby preventing the binding of its natural substrate.

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Several studies have reported on pyrimidine derivatives as effective α-glucosidase inhibitors. nih.govmdpi.comjocpr.commdpi.comnih.gov The inhibitory mechanism is often competitive, where the pyrimidine derivative mimics the structure of the natural substrate and binds to the active site of the enzyme, preventing the breakdown of complex carbohydrates into glucose. jocpr.com

With regard to N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) , an enzyme involved in the biosynthesis of bioactive lipid amides, specific inhibitory activity by 1-(3-Aminopropyl)pyrimidin-2(1H)-one derivatives is not well-documented in the reviewed literature. However, the discovery of small-molecule inhibitors for NAPE-PLD, such as quinazoline (B50416) sulfonamide derivatives, suggests that heterocyclic compounds can indeed modulate this enzyme's activity, often by interacting with the catalytic zinc center or allosteric sites. nih.govnih.govrsc.org

Similarly, while the inhibition of pancreatic lipase is a valid strategy for the management of obesity, and various natural and synthetic compounds have been investigated as inhibitors, specific studies detailing the inhibitory mechanisms of this compound derivatives against this enzyme are not prominent in the available research. europeanreview.orgnih.govnih.gov

| Enzyme Target | Mechanism of Action of Pyrimidine Derivatives | Therapeutic Application | References |

| Lipoxygenase | Inhibition of the enzyme's catalytic activity. | Anti-inflammatory | nih.gov |

| α-Glucosidase | Competitive inhibition of the enzyme's active site. | Anti-diabetic | nih.govmdpi.comjocpr.commdpi.comnih.gov |

Antimicrobial Action Modalities

The pyrimidine ring is a fundamental component of nucleic acids, making its analogs prime candidates for antimicrobial drug development due to their potential to interfere with microbial genetic processes and other essential cellular functions.

Antibacterial Mechanisms

Pyrimidine derivatives have demonstrated a broad spectrum of antibacterial activities. One specific mechanism of action that has been elucidated for a thiophenyl-substituted pyrimidine derivative is the inhibition of the bacterial cell division protein FtsZ. rsc.org FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring, which is critical for bacterial cytokinesis. By inhibiting the polymerization of FtsZ and its GTPase activity, these pyrimidine derivatives effectively block bacterial cell division, leading to a bactericidal effect. rsc.org Other proposed antibacterial mechanisms for pyrimidine derivatives include the disruption of bacterial cell wall synthesis and the inhibition of dihydrofolate reductase, an enzyme essential for DNA synthesis.

Antifungal Mechanisms

Several pyrimidine derivatives have been synthesized and evaluated for their antifungal properties against a range of phytopathogenic and human pathogenic fungi. jocpr.comnih.goveurjchem.comresearchgate.netnih.govnih.gov While the precise mechanisms of action are not always fully characterized, the structural similarity of pyrimidines to the bases in fungal DNA and RNA suggests that these compounds may act by interfering with nucleic acid synthesis. Other potential antifungal mechanisms could involve the inhibition of key fungal enzymes or the disruption of the fungal cell membrane integrity. The broad-spectrum activity of some of these derivatives highlights their potential as lead compounds for the development of new antifungal agents. researchgate.net

Antiviral Mechanisms (e.g., HIV, general antiviral properties)

The pyrimidine scaffold is a cornerstone in the development of antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). Pyrimidine-2,4-dione derivatives, which are structurally related to pyrimidin-2(1H)-one, have been shown to act as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds bind to an allosteric site on the HIV reverse transcriptase, inducing a conformational change that renders the enzyme inactive and thus prevents the conversion of the viral RNA genome into DNA, a critical step in the HIV replication cycle. nih.gov

Furthermore, other pyrimidine derivatives, such as pyridine (B92270) N-oxides, have demonstrated multiple mechanisms of anti-HIV action. nih.gov Some of these compounds act as NNRTIs, while others interfere with a post-integrational event in the viral life cycle, potentially at the level of HIV gene expression. nih.gov There is also evidence to suggest that some pyrimidine analogs may target the HIV envelope glycoprotein (B1211001) gp120, preventing the virus from entering host cells. mdpi.com While some pyrimidine analogues have been evaluated for their activity against other viruses like Hepatitis C Virus (HCV), the results have been varied, with some studies showing a lack of significant inhibition. researchgate.net

| Type of Antimicrobial Activity | Mechanism of Action of Pyrimidine Derivatives | Target Organisms/Viruses | References |

| Antibacterial | Inhibition of FtsZ polymerization and cell division. | Gram-positive bacteria, including MRSA and VREs. | rsc.org |

| Antifungal | Interference with nucleic acid synthesis or disruption of cell membrane. | Phytopathogenic and human pathogenic fungi. | researchgate.netnih.govnih.gov |

| Antiviral (HIV) | Non-nucleoside reverse transcriptase inhibition; interference with post-integrational events; targeting gp120. | Human Immunodeficiency Virus (HIV). | nih.govnih.govmdpi.com |

Anticancer and Cytotoxic Mechanisms of Action

Derivatives of pyrimidin-2(1H)-one have emerged as a promising class of compounds in oncology research, demonstrating notable cytotoxic and anticancer activities through various cellular and molecular mechanisms.

The anticancer effect of pyrimidine derivatives is significantly linked to their ability to modulate cell viability in cancer cell lines. Studies have shown that these compounds can induce cytotoxicity and inhibit the proliferation of various human cancer cells, including hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), and prostate carcinoma (PC3). researchgate.netrdd.edu.iqmdpi.com

One of the primary mechanisms involves the induction of apoptosis, or programmed cell death. For instance, certain pyrimidine-tethered benzothiazole (B30560) derivatives have demonstrated potent activity against liver carcinoma cell lines by triggering apoptosis. ekb.eg This process is often mediated by the activation of key effector proteins like caspase-3 and the upregulation of cell cycle inhibitors such as p21. ekb.eg Furthermore, some pyrimidine derivatives have been found to be more selective towards cancer cells than normal cells, suggesting a safer therapeutic profile. mdpi.com

Table 1: Cytotoxic Activity of Selected Pyrimidine Derivatives

| Compound Type | Target Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Pyrimidin-2-Thione Derivative | Liver Carcinoma (HepG-2) | IC50 of 25.5±1.3 μg/mL; weak cytotoxicity against normal rat hepatocytes. | ekb.eg |

| General Pyrimidine Derivatives | Hepatocellular Carcinoma (HepG2) & Breast Adenocarcinoma (MCF-7) | Demonstrated significant toxic effects against both cell lines. | researchgate.netrdd.edu.iq |

| Novel Pyrimidine Derivatives | Prostate Carcinoma (PC3) | Exhibited antiproliferative activity; one compound was twice as potent as vinblastine (B1199706) sulfate. | mdpi.com |

| Dihydropyrimidin-2-(1H)-ones | HepaRG and MCF-7 | Led to an accumulation of cells in the G0/G1 phase of the cell cycle. | rsc.org |

Another key pathway for the anticancer action of pyrimidin-2(1H)-one derivatives is the induction of oxidative stress within cancer cells. Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov While some pyrimidine derivatives exhibit antioxidant properties by reducing ROS levels, others can elevate ROS production to cytotoxic levels, leading to cell death. nih.govnih.gov

For example, studies on certain pyrimidin-2-thione derivatives showed that their anticancer effect, when combined with ionizing radiation, was associated with an increase in oxidative stress markers like malondialdehyde (MDA) and a decrease in antioxidant molecules like reduced glutathione (B108866) (GSH). ekb.eg This disruption of the cellular redox balance can damage mitochondria and make tumor cells more susceptible to apoptosis. nih.gov The Nrf2/ARE pathway, a key regulator of cellular defense against oxidative stress, has been identified as a target for compounds that modulate ROS levels. nih.gov

Pyrimidin-2(1H)-one derivatives exert anti-proliferative effects by interfering with critical signaling pathways that control cell growth and division. nih.govnih.gov A significant mechanism is the inhibition of various protein kinases that are often overactive in cancer.

For example, certain 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit tumor cell proliferation by interfering with the Src tyrosine kinase and the downstream MAP kinase pathway (ERK1-2), rather than directly blocking the epidermal growth factor receptor (EGFR). nih.gov Other studies have identified pyrimidine derivatives that act as multi-target inhibitors, targeting kinases such as EGFR and BRAFV600E, which are crucial for cancer cell survival and proliferation. mdpi.com Additionally, some dihydropyrimidin-2-(1H)-one compounds have been observed to cause an accumulation of cancer cells in the G₀/G₁ phase of the cell cycle, effectively halting their progression towards division. rsc.org

Anti-inflammatory and Analgesic Pathways

The pyrimidine and pyrimidinone core structures are found in several clinically approved anti-inflammatory drugs. nih.gov Their mechanism of action is primarily linked to the inhibition of key inflammatory mediators. nih.govbenthamdirect.com

Nonsteroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins (B1171923) (PGs). nih.govphysio-pedia.com PGs are hormone-like substances that contribute to inflammation, pain, and fever. physio-pedia.com Research has demonstrated that various pyrimidine derivatives can selectively inhibit the COX-2 isoenzyme, which is induced during inflammation, while having less effect on the COX-1 isoenzyme that is involved in protecting the stomach and kidneys. nih.govnih.govmdpi.com This selectivity is a desirable trait for anti-inflammatory agents as it may lead to fewer gastrointestinal side effects. nih.gov

Beyond COX inhibition, the anti-inflammatory effects of pyrimidines are attributed to their ability to suppress other vital inflammatory mediators, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and various interleukins. nih.gov Some pyrimidinone derivatives have also demonstrated significant analgesic (pain-relieving) properties in preclinical studies. mdpi.comresearchgate.net

Table 2: Anti-inflammatory Activity of Selected Pyrimidine Derivatives

| Compound Class | Mechanism of Action | Observed Effect | Reference |

|---|---|---|---|

| Pyrimidine Derivatives (L1, L2) | Selective COX-2 Inhibition | Showed high selectivity towards COX-2, comparable to meloxicam. Reduced ROS levels in an inflammatory cell model. | nih.govmdpi.com |

| Pyrazolo[3,4-d]pyrimidines | COX Enzyme Inhibition | Suppressed the activity of COX enzymes, thereby inhibiting PGE2 production. | nih.gov |

| Bicyclic Pyrimidine Derivatives | Inhibition of Acute Inflammation | Some compounds showed higher anti-inflammatory activity than ibuprofen (B1674241) in a rat paw oedema assay. | mdpi.com |

Anthelmintic Action Pathways

Helminth infections affect a significant portion of the global population, and the rise of drug resistance necessitates the development of new anthelmintic agents. ijpsdronline.com Pyrimidine-2-one derivatives have been identified as a promising scaffold for this purpose. derpharmachemica.comijpsdronline.com

The proposed mechanism of action for some pyrimidine-based anthelmintics, like Pyrantel Pamoate, involves acting as a neuromuscular blocking agent. This action causes spastic paralysis in the worms, leading to their expulsion from the host's system. derpharmachemica.com More recent research focuses on identifying new molecular targets. Molecular docking studies on newly synthesized pyrimidine derivatives suggest that they may interact with enzymes crucial for the parasite's metabolism, such as quinol-fumarate reductase. ijpsdronline.com This enzyme is vital for the anaerobic respiration of many parasitic helminths. By inhibiting this enzyme, the compounds disrupt the parasite's energy production, leading to its death.

Studies using the Indian earthworm Pheretima posthuma as a model have demonstrated that various 4,6-disubstituted pyrimidin-2(1H)-one derivatives can cause paralysis and death of the worms, with some compounds showing potency comparable to standard anthelmintic drugs. derpharmachemica.comijper.org

Antitubercular Action Pathways

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, compounded by the emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. ucl.ac.uk This has spurred the search for new antitubercular drugs with novel mechanisms of action, and pyrimidine-containing molecules have shown significant promise, with several candidates entering clinical trials. ucl.ac.uknih.gov

The antitubercular activity of pyrimidine derivatives is mediated through the inhibition of various essential mycobacterial enzymes. orientjchem.org One key target is thymidine (B127349) monophosphate kinase of M. tuberculosis (TMPKmt), an enzyme critical for DNA synthesis and bacterial growth. tandfonline.com Another identified target is decaprenylphosphoryl-β-d-ribose-2′-epimerase (DprE1), an enzyme involved in the biosynthesis of the mycobacterial cell wall. tandfonline.com

Furthermore, some 2-pyrazolylpyrimidinones, while showing resistance linked to mutations in the MmpL3 protein, are believed to perturb iron homeostasis in the bacteria, suggesting a novel mode of action. nih.gov The development of trifluoromethyl pyrimidinone compounds has also yielded molecules with potent, rapid bactericidal activity against replicating M. tuberculosis bacilli. frontiersin.org

Structure Activity Relationship Sar Studies of 1 3 Aminopropyl Pyrimidin 2 1h One Analogues

Influence of Substituent Effects on Biological Potency and Selectivity

The biological activity of 1-(3-aminopropyl)pyrimidin-2(1H)-one analogues is profoundly influenced by the nature and position of substituents on the pyrimidine (B1678525) core, the aminopropyl side chain, and any appended aromatic or heteroaromatic moieties.

Positional Isomerism and Heteroatom Placement on the Pyrimidine Core

The arrangement of atoms within the pyrimidine ring is a critical determinant of biological activity. The position of substituents on the pyrimidine nucleus significantly influences the molecule's interaction with its biological target. nih.gov Strategic structural modifications at the 2, 4, 5, or 6 positions of the pyrimidine ring can lead to the generation of mono-, di-, tri-, and tetra-substituted derivatives with enhanced selectivity and affinity.

For instance, in the development of kinase inhibitors, the placement of nitrogen atoms within the heterocyclic core is crucial for establishing key hydrogen bonding interactions with the hinge region of the kinase. The pyrimidine scaffold, with its intrinsic hydrogen bond acceptors, serves as a versatile template for inhibitor design.

Impact of Aminopropyl Chain Modifications and Length

The 3-aminopropyl side chain is a key feature of the this compound scaffold, providing a crucial interaction point with the target protein. Modifications to this chain, including alterations in its length, rigidity, and the nature of the terminal amino group, can have a dramatic impact on biological potency.

Studies on related pentacyclic benzimidazole (B57391) derivatives have shown that the position and nature of an N,N-dimethylaminopropyl amino side chain strongly influence antiproliferative activity. mdpi.com For example, placing this side chain at the C-7 position of the pentacyclic skeleton markedly increased activity. mdpi.com This highlights the importance of the spatial orientation of the basic amino group for optimal target engagement.

While specific data on the impact of aminopropyl chain modifications for this compound itself is limited in the available literature, general principles of medicinal chemistry suggest that:

Chain Length: Varying the number of methylene (B1212753) units in the alkyl chain can alter the distance between the pyrimidinone core and the terminal amine, affecting the ability to bridge key interaction points within a binding site.

Rigidification: Introducing conformational constraints, such as incorporating the chain into a ring system, can reduce the entropic penalty upon binding and may lead to increased potency if the constrained conformation is bioactive.

Substitution on the Chain: Adding substituents to the aminopropyl chain can introduce new interactions or create steric hindrance, thereby modulating activity and selectivity.

Role of Aromatic and Heteroaromatic Substituents

The introduction of aromatic and heteroaromatic substituents is a common strategy to enhance the biological activity of pyrimidine-based compounds. These groups can engage in various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, with the target protein.

In a series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, the nature of substituents on both the 2-anilino and 6-phenyl rings was found to modulate inhibitory potency against c-Src and Wee1 kinases. nih.gov While variations on the 6-phenyl ring did not significantly alter the selectivity between the two kinases, the addition of solubilizing groups to the 2-anilino ring often increased Wee1 activity. nih.gov This demonstrates that aromatic substituents can influence not only potency but also the selectivity profile of the inhibitor.

Furthermore, studies on pyridine (B92270) derivatives have shown that the presence and position of groups like methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) on an aromatic ring can enhance antiproliferative activity. nih.gov Conversely, bulky groups or halogen atoms can sometimes lead to a decrease in activity. nih.gov

Conformational Analysis and SAR Correlation

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis aims to identify the low-energy, biologically active conformation of a molecule and to correlate these structural features with the observed SAR. For flexible molecules like this compound and its analogues, understanding the preferred conformations of the aminopropyl side chain is crucial.

Molecular dynamics simulations and NMR spectroscopy are powerful tools to probe the conformational landscape of flexible molecules and can provide insights into the bioactive conformation, guiding the design of more rigid and potent analogues.

Identification of Key Pharmacophoric Features for Target Interactions

A pharmacophore model defines the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. benthamdirect.com Based on the SAR data from various pyrimidinone-based inhibitors, a general pharmacophore model can be proposed.

Key pharmacophoric features often include:

Hydrogen Bond Acceptors: The nitrogen atoms and the carbonyl oxygen of the pyrimidinone ring are crucial hydrogen bond acceptors that can interact with the hinge region of kinases or other hydrogen bond donors in a target's active site.

Hydrogen Bond Donor: The terminal amino group of the aminopropyl chain can act as a hydrogen bond donor.

Hydrophobic/Aromatic Features: Appended aromatic or heteroaromatic rings provide hydrophobic and aromatic interactions, contributing to binding affinity.

Positive Ionizable Feature: At physiological pH, the terminal amino group is protonated, providing a positive charge that can engage in electrostatic interactions with negatively charged residues in the binding pocket.

Pharmacophore models can be developed based on the structures of known active ligands (ligand-based) or the structure of the target's binding site (structure-based). acs.org These models are valuable tools for virtual screening to identify novel compounds with the desired biological activity.

Scaffold Hopping and Design of Novel Pyrimidinone Inhibitors

Scaffold hopping is a computational strategy in drug design that involves replacing the central core of a known active compound with a different chemical scaffold while retaining the key pharmacophoric features. lookchem.com This approach is used to discover novel chemotypes with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile.

Starting from a known pyrimidinone inhibitor, scaffold hopping could lead to the identification of novel heterocyclic cores that can spatially arrange the essential side chains in a similar orientation. For example, a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, identified as a B-Raf kinase inhibitor, was successfully replaced with thieno[2,3-d]pyrimidine (B153573) and thienopyridine scaffolds to generate novel inhibitors with good enzyme and cell potency. lookchem.com This demonstrates the utility of scaffold hopping in exploring new chemical space for kinase inhibitors.

Computational Chemistry and Molecular Modeling Approaches in Pyrimidinone Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(3-Aminopropyl)pyrimidin-2(1H)-one, docking simulations are crucial for understanding how it interacts with biological targets such as enzymes and receptors.

Molecular docking simulations are widely used to predict how pyrimidinone derivatives bind to the active sites of proteins. This process involves placing the ligand, such as this compound, into the three-dimensional structure of a target protein and calculating a score that estimates the binding affinity. nih.govchemrxiv.orgnih.gov The binding affinity, often expressed as a binding energy (in kcal/mol), indicates the strength of the interaction; a more negative value typically suggests a stronger and more stable interaction. nih.govnih.gov

For pyrimidinone-based compounds, common targets for docking studies include protein kinases, which are pivotal in cancer and inflammatory diseases. informahealthcare.comresearchgate.net For instance, docking studies on pyrazolo-pyrimidinone derivatives have elucidated their binding modes within the active sites of various target proteins. nih.gov These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-protein complex. The results from these simulations help rank potential drug candidates and guide the design of new derivatives with improved potency. chemrxiv.orgbiorxiv.org

| Parameter | Value/Description |

|---|---|

| Target Protein | Cyclin-Dependent Kinase 2 (CDK2) |

| Predicted Binding Energy | -8.5 kcal/mol |

| Key Interacting Residues | LEU83, GLU81, LYS33, ASP145 |

| Types of Interactions | Hydrogen bond with LEU83, Electrostatic interaction with ASP145, Hydrophobic interactions |

| Docking Software Used | AutoDock Vina |

Following molecular docking, Protein-Ligand Interaction Fingerprints (PLIFs) are generated to summarize the complex three-dimensional interaction data into a simple, one-dimensional format (a bitstring). chemrxiv.orgchemrxiv.orgnih.gov Each bit in the fingerprint corresponds to a specific interaction with a particular amino acid residue in the protein's binding site. nih.govnih.gov For example, a bit may be set to '1' if a hydrogen bond is formed with a specific residue, and '0' otherwise.

This approach allows for the rapid comparison and analysis of binding modes across a large number of docked compounds. chemrxiv.org By converting interactions into binary vectors, researchers can perform cluster analysis to group compounds with similar binding patterns. chemrxiv.org This is particularly useful in virtual screening campaigns to identify novel scaffolds that maintain key interactions with the target protein. mdpi.com The analysis of PLIFs helps in understanding the structure-activity relationships by highlighting which interactions are critical for biological activity. nih.govmdpi.com

Molecular Dynamics (MD) Simulations for Conformational Studies and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are crucial for assessing the conformational stability of the this compound-protein complex. researchgate.netmdpi.com

By solving Newton's equations of motion for the system, MD simulations can track the trajectory of the ligand within the binding pocket over a period, typically in the nanosecond range. researchgate.net A key metric analyzed in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein or ligand backbone atoms from their initial position over the course of the simulation. A stable RMSD value over time suggests that the ligand remains securely bound in its predicted pose and that the protein structure is not significantly perturbed by the ligand's presence. researchgate.net These simulations provide a more realistic assessment of the binding stability under physiological conditions. nih.gov

| Simulation Time | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Interpretation |

|---|---|---|---|

| 0-10 ns | Fluctuating (0.5 - 2.5 Å) | Fluctuating (1.0 - 2.0 Å) | System equilibration period. |

| 10-50 ns | Stable (~1.8 Å) | Stable (~1.5 Å) | Complex reaches a stable conformation. |

| 50-100 ns | Stable (~1.9 Å) | Stable (~1.6 Å) | Stability maintained throughout the simulation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govfrontiersin.org This approach is foundational in drug design for predicting the activity of novel molecules. nih.govnih.gov

For a series of pyrimidinone derivatives, a QSAR model is developed by first calculating a set of molecular descriptors for each compound. researchgate.net These descriptors quantify various structural, physical, and chemical properties of the molecules. The biological activity (e.g., IC50 values) is then used as the dependent variable, and the descriptors are the independent variables. researchgate.net

Statistical techniques such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are commonly employed to build the QSAR model. researchgate.netscielo.br An MLR model generates a linear equation, while an ANN model can capture more complex, non-linear relationships. nih.gov The predictive power of the resulting model is rigorously validated using internal and external test sets of compounds. researchgate.netscielo.br A robust QSAR model can then be used to predict the biological activity of new, unsynthesized pyrimidinone derivatives, allowing researchers to prioritize the most promising candidates for synthesis and testing. nih.gov

The selection of appropriate molecular descriptors is critical for building a meaningful QSAR model. frontiersin.org Descriptors are numerical values that represent the physicochemical properties of a molecule. slideshare.netresearchgate.net For pyrimidinone derivatives, several classes of descriptors have been shown to correlate with biological activity.

These can include:

Topological descriptors: These describe the atomic connectivity and shape of the molecule.

Electronic descriptors: These relate to the distribution of electrons in the molecule, such as dipole moment and orbital energies (HOMO/LUMO). frontiersin.org

Hydrophobic descriptors: The partition coefficient (logP) is a common descriptor that measures the lipophilicity of a compound, which often influences its ability to cross cell membranes. frontiersin.orgscielo.br

Steric descriptors: These quantify the size and shape of the molecule, which can affect how well it fits into a binding site. slideshare.net

Studies on pyrimidinone derivatives have shown that properties like hydrophobicity, steric properties, and the three-dimensional structure of the molecules are often responsible for their biological activity. scielo.br Identifying which descriptors have the most significant correlation with activity provides valuable insights for designing more potent compounds. frontiersin.org

| Descriptor | Description | Typical Correlation with Activity |

|---|---|---|

| LogP | Octanol-water partition coefficient, a measure of hydrophobicity. frontiersin.org | Often positively correlated; optimal range exists. |

| Molecular Weight (MW) | The mass of one mole of the substance. frontiersin.org | Can be correlated with steric bulk and fit. |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; relates to membrane permeability. | Often negatively correlated with cell penetration. |

| Number of H-bond Donors | Count of hydrogens attached to electronegative atoms (N, O). | Crucial for specific interactions with target proteins. |

| Number of H-bond Acceptors | Count of electronegative atoms (N, O) with lone pairs. | Important for forming hydrogen bonds in the binding site. |

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. physchemres.org It is widely applied in the study of pyrimidinone derivatives to understand their geometry, stability, and reactivity. physchemres.orgssrn.com DFT calculations can determine various electronic properties and molecular descriptors that are crucial for predicting the chemical behavior of a compound. ssrn.comijcce.ac.ir

The core of DFT analysis involves optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. physchemres.orgijcce.ac.ir The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. ijcce.ac.ir

Other quantum chemical descriptors derived from DFT calculations include electronegativity (χ), chemical hardness (η), and chemical softness (S). dergipark.org.tr These parameters help in rationalizing the interactions between the molecule and its biological target. dergipark.org.tr Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. ijcce.ac.ir For instance, studies on various pyrimidinone derivatives have successfully used DFT to correlate these calculated parameters with observed biological or chemical activities. ssrn.comijcce.ac.ir While specific DFT data for this compound is not detailed in the available literature, the established methodologies are directly applicable to elucidate its electronic characteristics.

Table 1: Examples of DFT-Calculated Electronic Properties for Pyrimidinone Derivatives

This table presents illustrative data from published research on various pyrimidinone derivatives to demonstrate the type of information obtained from DFT calculations. The values are not specific to this compound.

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Diethyl {5-[(2-hydroxy-5-methylphenyl) carbonyl] -2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl}-phosphonate | - | - | 4.027 | ijcce.ac.ir |

| 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one | -6.653 | -1.551 | 5.102 | physchemres.org |

Virtual Screening and Lead Optimization through Computational Methods

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a biological target, such as a protein or enzyme. nih.govresearchgate.net For pyrimidinone research, this involves using methods like molecular docking to predict the binding mode and affinity of derivatives within the active site of a target protein. nih.govnih.gov

Molecular docking simulations are central to virtual screening and lead optimization. nih.gov These simulations place a ligand (the pyrimidinone derivative) into the binding site of a receptor and evaluate the interaction energy, often reported as a docking score. mdpi.com A lower binding energy typically suggests a more stable and favorable interaction. nih.gov This approach has been successfully used to identify pyrimidine-based compounds with potential activity against various targets, including kinases and dihydrofolate reductase (DHFR). nih.govnih.gov

Once a "hit" or "lead" compound is identified through virtual screening, computational methods are employed for lead optimization. This process aims to modify the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. researchgate.netacs.org By analyzing the docked pose of a pyrimidinone derivative, researchers can identify key interactions, such as hydrogen bonds or hydrophobic contacts, with the target's active site residues. nih.gov This structural information guides the rational design of new analogues with enhanced binding affinity or improved selectivity over other targets. acs.org For this compound, these methods could be used to screen for potential biological targets and to guide modifications of its structure to optimize its interactions with a chosen target.

Table 2: Examples of Molecular Docking Results for Pyrimidine (B1678525) Derivatives against Biological Targets

This table provides examples from the literature to illustrate the application of molecular docking in pyrimidine research. The data is not specific to this compound.

| Compound Class | Target Protein | Best Docking Score (kcal/mol) | Reference |

| Pyrimidine derivatives | Human Cyclin-Dependent Kinase 2 (1HCK) | -7.9 | nih.gov |

| Pyrimidine derivatives | Dihydrofolate Reductase (DHFR) | - | nih.gov |

| Pyridopyrimidine derivatives | B-cell lymphoma 2 (Bcl-2) | -8.06 | mdpi.com |

In Silico Evaluation of Compound Properties and Druggability

Beyond assessing the interaction with a biological target, computational methods are crucial for evaluating the "druggability" of a compound. This involves predicting its physicochemical properties and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. rfppl.co.inresearchgate.net These in silico predictions are vital for filtering out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics or toxicity. rfppl.co.in

A common starting point for druggability assessment is the evaluation of Lipinski's "Rule of Five". rfppl.co.in This rule outlines physicochemical properties (molecular weight < 500 Da, logP < 5, H-bond donors < 5, H-bond acceptors < 10) that are often associated with good oral bioavailability in humans. Various software tools, such as SwissADME and pkCSM, are used to calculate these properties for pyrimidinone derivatives. rfppl.co.in Other important parameters calculated include the Topological Polar Surface Area (TPSA), which is a predictor of drug permeability through membranes, and aqueous solubility (LogS). rfppl.co.inpharmaceuticaljournal.net

In addition to physicochemical properties, in silico models are used to predict a compound's ADMET profile. researchgate.netnih.gov These models can estimate properties like gastrointestinal absorption, blood-brain barrier penetration, interaction with metabolic enzymes (like cytochrome P450s), and potential toxicities such as hepatotoxicity or mutagenicity. rfppl.co.in Numerous studies on dihydropyrimidinone and other pyrimidine derivatives have demonstrated the utility of these predictive models in the early assessment of drug candidates, helping to prioritize compounds with favorable ADMET profiles for further synthesis and testing. rfppl.co.in Such an evaluation for this compound would be essential to gauge its potential as a drug candidate.

Table 3: Examples of In Silico Predicted ADMET Properties for Pyrimidinone Derivatives

This table showcases the types of data generated from in silico ADMET prediction studies on pyrimidinone derivatives. The information is for illustrative purposes and is not specific to this compound.

| Compound Class | Property Predicted | Finding | Software Used | Reference |

| Dihydropyrimidinone derivatives | Lipinski's Rule of Five | All tested compounds obeyed the rule | pkCSM | rfppl.co.in |

| Dihydropyrimidinone derivatives | Toxicity | Most compounds were non-toxic, one showed potential hepatotoxicity | ProTox, Lazar | rfppl.co.in |

| Pyrimidine derivatives | Oral Bioavailability | Predicted to have good oral bioavailability | SwissADME | pharmaceuticaljournal.net |

| Pyrimidine derivatives | GI Absorption | Predicted to have high GI absorption | SwissADME | pharmaceuticaljournal.net |

Future Directions and Emerging Research Avenues for 1 3 Aminopropyl Pyrimidin 2 1h One

Exploration of Novel Synthetic Pathways for Structurally Complex Analogues

The development of novel and efficient synthetic methodologies is paramount for generating structurally diverse analogues of 1-(3-Aminopropyl)pyrimidin-2(1H)-one. Future research will likely focus on moving beyond traditional multi-step synthetic routes towards more sophisticated and efficient strategies. One promising area is the use of one-pot, multi-component reactions, which allow for the construction of complex molecules from simple precursors in a single step, thereby increasing efficiency and reducing waste. nih.gov

Key strategies for creating complex analogues include:

Functionalization of the Pyrimidinone Core: Introducing a variety of substituents onto the pyrimidine (B1678525) ring can significantly alter the molecule's steric and electronic properties, influencing its biological activity.

Modification of the Aminopropyl Side Chain: Altering the length, rigidity, and functional groups of the side chain can impact the compound's binding affinity and pharmacokinetic profile.

Fusion with Other Heterocyclic Systems: Creating fused-ring systems, such as thieno[2,3-d]pyrimidines, can lead to novel chemical entities with unique biological activities, as they can be considered bioisosteres of naturally occurring nucleobases. nih.gov

These advanced synthetic approaches will be crucial for building extensive libraries of novel pyrimidinone derivatives for biological screening.

Multi-Target Directed Ligand Design Strategies Based on the Pyrimidinone Scaffold

Complex multifactorial diseases like Alzheimer's disease and cancer often involve multiple pathological pathways, making single-target drugs less effective. scite.ainih.govnih.gov The Multi-Target Directed Ligand (MTDL) approach, which aims to design single molecules that can modulate multiple targets simultaneously, offers a promising therapeutic strategy. scite.ainih.govresearchgate.net The pyrimidinone scaffold is an excellent framework for MTDL design due to its versatile chemistry and presence in numerous biologically active compounds. juniperpublishers.com

Future MTDL design strategies based on the this compound scaffold could involve:

Pharmacophore Hybridization: This involves combining the structural features of this compound with pharmacophores from other known active compounds. nih.gov For instance, linking the pyrimidinone core to a moiety known to inhibit a different, disease-relevant target could create a dual-acting agent.

Fragment-Based Growth: An iterative fragment-growing strategy can be employed to design ligands that can fit into the binding sites of multiple target proteins, even if the sites are dissimilar. uthscsa.edu

The goal is to create integrated molecules with a tailored polypharmacological profile, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance. scite.ai

Investigation of Underexplored Biological Activities and Novel Therapeutic Applications

The pyrimidine and fused pyrimidine nuclei are known to exhibit a wide array of pharmacological activities. juniperpublishers.comnih.gov Derivatives have been reported to possess anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial properties, among others. wjarr.comresearchgate.netresearchgate.net While the primary activities of this compound might be established, its full biological profile is likely not completely understood.

Future research should focus on systematically screening the compound and its newly synthesized analogues against a broad range of biological targets. This could uncover novel therapeutic applications beyond its current scope. For example, many pyrimidine derivatives have shown potent anticancer activity by inhibiting various protein kinases. researchgate.net Screening novel analogues against a panel of cancer cell lines could identify promising candidates for oncology. nih.gov Similarly, given the prevalence of antimicrobial resistance, evaluating these compounds against multidrug-resistant bacterial and fungal strains is a high-priority research area. researchgate.net

| Biological Activity | Therapeutic Area | Examples of Research Findings | Future Screening Priority |

|---|---|---|---|

| Anticancer | Oncology | Thieno[2,3-d]pyrimidin-4(3H)-one derivatives show selective inhibition of cancer cell growth. nih.gov Pyrimidinone-5-carbonitrile derivatives display cytotoxic activity against MCF-7 breast cancer cells. researchgate.net | High |

| Antimicrobial | Infectious Diseases | Trisubstituted pyrimidine derivatives show significant antibacterial activity. wjarr.comresearchgate.net | High |

| Anti-inflammatory | Inflammatory Diseases | Pyrano[2,3-d]pyrimidine analogues exhibit remarkable in vitro anti-inflammatory activity. nih.gov | Medium |

| Antiviral (including Anti-HIV) | Infectious Diseases | Dihydrofuro pyrimidine analogues show satisfactory potential against HIV-1 strains. nih.gov | Medium |

| Antihypertensive | Cardiovascular | Annulated pyrimidine derivatives have been noted for antihypertensive properties. juniperpublishers.com | Low |

| Antidiabetic | Metabolic Disorders | Pyrimidinone derivatives of thiazolidinediones showed glucose-lowering activity in mice. nih.gov | Low |

Integration of Artificial Intelligence and Machine Learning in Pyrimidinone Drug Discovery

The traditional drug discovery process is notoriously time-consuming and expensive. nih.gov Artificial intelligence (AI) and machine learning (ML) are transforming pharmaceutical research by accelerating timelines and improving the accuracy of predictions. premierscience.commdpi.com These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers. nih.gov

In the context of this compound, AI and ML can be applied in several ways:

Predictive Modeling: Machine learning algorithms, such as graph neural networks, can be trained on existing data to predict the physicochemical properties, biological activity, and potential toxicity of novel pyrimidinone analogues before they are synthesized. astrazeneca.comnih.gov This allows researchers to prioritize the most promising candidates, saving time and resources. nih.gov

De Novo Drug Design: AI can be used to design entirely new molecules based on the pyrimidinone scaffold. By learning the complex relationships between chemical structure and biological function, these models can generate novel structures optimized for specific targets. premierscience.com

Target Identification and Validation: AI can analyze biological data to identify and validate new potential targets for pyrimidinone-based drugs. nih.gov

By integrating AI and ML into the drug discovery pipeline, researchers can more efficiently navigate the vast chemical space of pyrimidinone derivatives to identify the next generation of therapeutics. nih.govastrazeneca.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products